N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that has been studied for its potential biological activities Similar compounds have been found to have antitumor and antimycobacterial activities .
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to their observed biological effects .
Pharmacokinetics
The compound was designed and predicted in silico for its admet properties .
Result of Action
Similar compounds have been found to have antitumor and antimycobacterial activities, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
Similar compounds have been studied under various conditions, suggesting that environmental factors could potentially influence their action .
Biochemical Analysis
Cellular Effects
In terms of cellular effects, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has been found to exhibit antitumor activity . It has shown significant growth inhibitions against various cancer cell lines . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its antiproliferative activity, it is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated imidazo[2,1-b]thiazole intermediate in the presence of a palladium catalyst.
Formation of the carboxamide group: The final step involves the reaction of the phenyl-substituted imidazo[2,1-b]thiazole with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or cyclopentane rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It serves as a probe to study the interactions of imidazo[2,1-b]thiazole derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer, fungal infections, and viral diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the formulation of specialty chemicals.
Comparison with Similar Compounds
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Levamisole: A well-known imidazo[2,1-b]thiazole derivative with immunostimulatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its cyclopentanecarboxamide moiety distinguishes it from other imidazo[2,1-b]thiazole derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(12-4-1-2-5-12)18-14-7-3-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h3,6-12H,1-2,4-5H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEHZBCRLAADTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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